The Mechanism of Action of Dasotraline on Dopamine Transporters: A Technical Guide
The Mechanism of Action of Dasotraline on Dopamine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasotraline, also known as SEP-225289, is a novel monoamine reuptake inhibitor that has been investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED).[1][2][3] It is structurally a stereoisomer of desmethylsertraline, an active metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline.[2] Dasotraline is characterized as a dopamine and norepinephrine reuptake inhibitor (DNRI), exhibiting a potent inhibitory effect on both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a weaker effect on the serotonin transporter (SERT).[4][5][6]
A defining feature of dasotraline is its unique pharmacokinetic profile, characterized by slow absorption and a long elimination half-life, ranging from 47 to 77 hours.[7][8] This profile allows for stable plasma concentrations over a 24-hour period with once-daily dosing, which differentiates it from many other psychostimulants.[7][9][10] This guide provides an in-depth examination of the core mechanism of action of dasotraline at the dopamine transporter, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.
Core Mechanism of Action at the Dopamine Transporter
The primary mechanism of action of dasotraline is the inhibition of the dopamine transporter (DAT).[7] DAT is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission.[11][12] Its principal function is to actively transport dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter's signal.[12][13]
Dasotraline binds to DAT and blocks this reuptake process. By inhibiting DAT, dasotraline causes an increase in the concentration and prolongs the residence time of dopamine in the synaptic cleft. This enhanced availability of synaptic dopamine leads to increased stimulation of postsynaptic dopamine receptors, thereby augmenting dopaminergic signaling.
It is critical to distinguish dasotraline's mechanism from that of dopamine-releasing agents like amphetamine. Dasotraline is a pure reuptake inhibitor and does not induce the non-vesicular release of dopamine from the presynaptic terminal.[5][7][14] This distinction is pharmacologically significant and is believed to contribute to its different clinical and safety profile, including a potentially reduced risk of abuse.[7] Studies in non-human primates have shown that even with intravenous administration, dasotraline exhibits a slower rate of brain entry and DAT occupancy compared to methylphenidate, leading to a more gradual increase in synaptic dopamine levels.[15]
Quantitative Data on Transporter Inhibition
The potency and selectivity of dasotraline have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its interaction with monoamine transporters.
Table 1: In Vitro Potency of Dasotraline at Human Monoamine Transporters
| Transporter | Parameter | Value (nM) | Reference |
| Dopamine Transporter (hDAT) | IC50 | 3 | [4][7][16] |
| Dopamine Transporter (hDAT) | IC50 | 4 | [11][17][18][19] |
| Norepinephrine Transporter (hNET) | IC50 | 4 | [4][7][16] |
| Norepinephrine Transporter (hNET) | IC50 | 6 | [11][17][18][19] |
| Serotonin Transporter (hSERT) | IC50 | 15 | [4][16] |
| Serotonin Transporter (hSERT) | IC50 | 11 | [11][17][18][19] |
IC50 (Half maximal inhibitory concentration) represents the concentration of dasotraline required to inhibit 50% of the transporter's activity.
Table 2: Ex Vivo and In Vivo Transporter Occupancy of Dasotraline
| Species | Assay Type | Transporter | Parameter | Value | Reference |
| Mouse | Ex vivo Occupancy | DAT | TO50 | 32 ng/ml | [4] |
| Mouse | Ex vivo Occupancy | NET | TO50 | 109 ng/ml | [4] |
| Mouse | Ex vivo Occupancy | SERT | TO50 | 276 ng/ml | [4] |
| Baboon | SPECT Imaging | DAT | % Occupancy | 87% (at 0.2 mg/kg IV) | [4] |
| Baboon | SPECT Imaging | NET | % Occupancy | 20% (at 0.2 mg/kg IV) | [4] |
| Baboon | SPECT Imaging | SERT | % Occupancy | 20% (at 0.2 mg/kg IV) | [4] |
| Human | PET Study | DAT | % Occupancy | 50% (at 4.5 ng/ml plasma conc.) | [9][14] |
TO50 (50% Transporter Occupancy) is the total plasma concentration required to achieve 50% occupancy of the target transporter.
Experimental Protocols
The quantitative data presented above were generated using specific and rigorous experimental methodologies. Below are detailed descriptions of the key protocols employed.
Protocol 1: In Vitro Radiometric Functional Uptake Assay
This assay is used to determine the IC50 values of dasotraline for monoamine transporters.
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Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are stably transfected with the cDNA encoding for the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter. Cells are cultured in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic like G418) and maintained at 37°C in a humidified 5% CO2 atmosphere.
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Assay Preparation: On the day of the experiment, cells are harvested, washed, and resuspended in a Krebs-Ringer-HEPES buffer.
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Inhibition Assay:
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A range of concentrations of dasotraline (or vehicle control) is pre-incubated with the cell suspension for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
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The uptake reaction is initiated by adding a constant, low concentration of a radiolabeled substrate (e.g., [3H]dopamine for hDAT, [3H]norepinephrine for hNET, or [3H]5-HT for hSERT).
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Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., benztropine for hDAT).
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-
Termination and Measurement:
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After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the cells (containing internalized radiolabel) from the buffer.
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The filters are washed multiple times with ice-cold buffer to remove any non-internalized radiolabel.
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The filters are then placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis: The percentage of inhibition for each dasotraline concentration is calculated relative to the control (vehicle) wells. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation using non-linear regression analysis.
Protocol 2: Ex Vivo Transporter Occupancy in Mice
This method assesses the degree to which dasotraline binds to transporters in the brain after systemic administration.
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Animal Dosing: Male C57BL/6 mice are administered various doses of dasotraline (or vehicle) via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
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Tissue Collection: At a predetermined time point after dosing (e.g., 1-2 hours), animals are euthanized, and brains are rapidly excised and dissected on ice to isolate specific regions rich in the transporters of interest (e.g., striatum for DAT, frontal cortex for NET, and hypothalamus for SERT).
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Homogenate Preparation: The isolated brain tissue is homogenized in ice-cold assay buffer (e.g., 50 mM Tris-HCl) and centrifuged. The resulting pellet is washed and resuspended to create a membrane preparation.
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Radioligand Binding:
-
Aliquots of the membrane preparation are incubated with a specific radioligand for the target transporter (e.g., [3H]WIN 35,428 for DAT).
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The incubation is performed at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.
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Non-specific binding is determined in parallel samples containing a saturating concentration of a known inhibitor.
-
-
Measurement and Analysis:
-
The binding reaction is terminated by rapid filtration over glass fiber filters.
-
Filters are washed, and radioactivity is counted via liquid scintillation.
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The amount of specific binding in drug-treated animals is compared to that in vehicle-treated animals to calculate the percentage of transporter occupancy for each dose. The TO50 is then calculated from the dose-occupancy curve.
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Visualizations: Pathways and Workflows
Mechanism of Dasotraline at the Dopaminergic Synapse
Caption: Dasotraline blocks the dopamine transporter (DAT), preventing dopamine reuptake.
Workflow for In Vitro Radiometric Uptake Assay
Caption: Experimental workflow for determining dasotraline's IC50 value.
Pharmacokinetic and Pharmacodynamic Relationship of Dasotraline
Caption: Relationship between dasotraline's PK, PD, and clinical profile.
Conclusion
Dasotraline is a potent inhibitor of the dopamine and norepinephrine transporters. Its primary mechanism of action involves blocking the reuptake of dopamine at the presynaptic DAT, leading to increased dopaminergic neurotransmission.[4][7] This action is achieved without stimulating dopamine release, distinguishing it from amphetamine-like compounds.[7][14] The quantitative data consistently demonstrate a high affinity for DAT, preferential to SERT.[4] Furthermore, its unique pharmacokinetic properties—slow absorption and a long elimination half-life—result in a gradual onset of DAT occupancy and stable plasma levels.[7][15] This profile is thought to underpin its therapeutic effects and contribute to a lower potential for abuse, making dasotraline a pharmacologically distinct agent in the landscape of CNS medications.
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